molecular formula C13H17NO B14717219 3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one CAS No. 21192-27-8

3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one

Katalognummer: B14717219
CAS-Nummer: 21192-27-8
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: YJJBRSAQLHLGAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one is an organic compound with a complex structure that includes a dimethylamino group, an ethenyl group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-ethenylphenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are typically alcohols and amines.

    Substitution: The products depend on the nucleophile used, but common products include substituted amines and ethers.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the ethenyl group, resulting in different chemical properties and reactivity.

    3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one: Contains a methyl group instead of an ethenyl group, leading to variations in its chemical behavior.

Uniqueness

3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

21192-27-8

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

3-(dimethylamino)-1-(4-ethenylphenyl)propan-1-one

InChI

InChI=1S/C13H17NO/c1-4-11-5-7-12(8-6-11)13(15)9-10-14(2)3/h4-8H,1,9-10H2,2-3H3

InChI-Schlüssel

YJJBRSAQLHLGAE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.